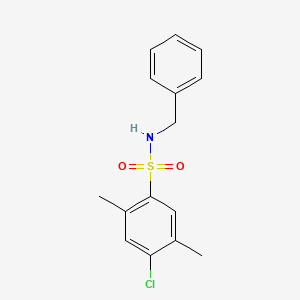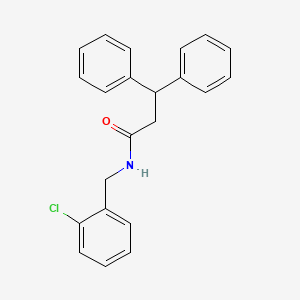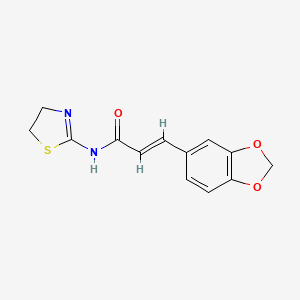
2-anilino-N'-(3,4,5-trimethoxybenzylidene)butanohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-anilino-N'-(3,4,5-trimethoxybenzylidene)butanohydrazide (ATB-346) is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. ATB-346 is a derivative of naproxen, a nonsteroidal anti-inflammatory drug (NSAID), and has been shown to possess anti-inflammatory and analgesic properties without the gastrointestinal side effects commonly associated with NSAIDs.
Wirkmechanismus
2-anilino-N'-(3,4,5-trimethoxybenzylidene)butanohydrazide exerts its anti-inflammatory effects through the inhibition of cyclooxygenase-2 (COX-2) enzyme activity, which is responsible for the production of prostaglandins. Unlike traditional NSAIDs, 2-anilino-N'-(3,4,5-trimethoxybenzylidene)butanohydrazide selectively inhibits COX-2 activity while sparing the activity of COX-1, which is responsible for the production of protective prostaglandins in the gastrointestinal tract.
Biochemical and Physiological Effects:
2-anilino-N'-(3,4,5-trimethoxybenzylidene)butanohydrazide has been shown to possess a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It has been shown to be well-tolerated in preclinical studies, with no significant adverse effects observed. Moreover, 2-anilino-N'-(3,4,5-trimethoxybenzylidene)butanohydrazide has been shown to possess antioxidant properties, which may contribute to its anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-anilino-N'-(3,4,5-trimethoxybenzylidene)butanohydrazide possesses several advantages over traditional NSAIDs, including its selective inhibition of COX-2 activity, which reduces the risk of gastrointestinal side effects. Moreover, 2-anilino-N'-(3,4,5-trimethoxybenzylidene)butanohydrazide has been shown to possess superior anti-inflammatory and analgesic properties compared to naproxen, the parent compound from which it is derived. However, the limitations of 2-anilino-N'-(3,4,5-trimethoxybenzylidene)butanohydrazide include its relatively high cost of synthesis and the need for further clinical studies to establish its safety and efficacy in humans.
Zukünftige Richtungen
Several future directions have been proposed for the development of 2-anilino-N'-(3,4,5-trimethoxybenzylidene)butanohydrazide as a potential therapeutic agent. These include the evaluation of its efficacy in clinical trials for the treatment of inflammatory conditions such as osteoarthritis and rheumatoid arthritis. Moreover, the potential use of 2-anilino-N'-(3,4,5-trimethoxybenzylidene)butanohydrazide in combination with other anti-inflammatory agents has also been proposed. Finally, the development of novel derivatives of 2-anilino-N'-(3,4,5-trimethoxybenzylidene)butanohydrazide with improved pharmacokinetic and pharmacodynamic properties is also an area of active research.
Synthesemethoden
2-anilino-N'-(3,4,5-trimethoxybenzylidene)butanohydrazide is synthesized through a multi-step process involving the condensation of 3,4,5-trimethoxybenzaldehyde and 2-anilinobutanohydrazide in the presence of acetic acid and sodium acetate. The resulting product is then subjected to a series of purification steps to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
2-anilino-N'-(3,4,5-trimethoxybenzylidene)butanohydrazide has been extensively studied for its potential therapeutic applications in various inflammatory conditions. It has been shown to possess anti-inflammatory and analgesic properties in preclinical models of arthritis, colitis, and neuropathic pain. Moreover, 2-anilino-N'-(3,4,5-trimethoxybenzylidene)butanohydrazide has been shown to be effective in reducing the levels of inflammatory biomarkers such as prostaglandins and cytokines.
Eigenschaften
IUPAC Name |
2-anilino-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4/c1-5-16(22-15-9-7-6-8-10-15)20(24)23-21-13-14-11-17(25-2)19(27-4)18(12-14)26-3/h6-13,16,22H,5H2,1-4H3,(H,23,24)/b21-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAFWKKYHKKMDKM-FYJGNVAPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NN=CC1=CC(=C(C(=C1)OC)OC)OC)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C(=O)N/N=C/C1=CC(=C(C(=C1)OC)OC)OC)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 2-{[(1H-1,2,4-triazol-3-ylthio)acetyl]amino}benzoate](/img/structure/B5823043.png)
![2,8,8-trimethyl-7,10-dihydro-4H,8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d][1,3]oxazin-4-one](/img/structure/B5823048.png)
![3-benzyl-4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5823065.png)



![4-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]morpholine](/img/structure/B5823083.png)

![4-({3-[(4-fluorobenzyl)oxy]benzyl}amino)phenol](/img/structure/B5823106.png)
![2-[(dichloroacetyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5823110.png)
![1-(2-fluorophenyl)-4-[(4-methylphenyl)acetyl]piperazine](/img/structure/B5823118.png)
